molecular formula C24H17ClN4O4S B4578023 N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide

N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B4578023
M. Wt: 492.9 g/mol
InChI Key: MADNNFYKTIQPAU-DHZHZOJOSA-N
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Description

N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C24H17ClN4O4S and its molecular weight is 492.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.0659039 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of compounds with structural similarities to the specified chemical, focusing on their potential in creating novel polymers and materials. For example, studies on controlled radical polymerization of acrylamide derivatives containing amino acid moieties have demonstrated the ability to synthesize polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, which are crucial for developing specific material properties (H. Mori, K. Sutoh, & T. Endo, 2005).

Polymer Applications

  • The development of UV cross-linkable polymers based on triazine, incorporating nitrophenylamino and acrylamide groups, offers insights into the creation of materials with enhanced photocrosslinking properties. This has implications for applications requiring stable and durable polymeric materials under UV radiation (J. Suresh et al., 2016).

Material Science and Engineering

  • Studies on the synthesis of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases highlight the intersection of organic synthesis and material science. These materials could be crucial for chromatographic applications, offering a platform for the separation of enantiomers in pharmaceuticals (Y. Tian et al., 2010).

Chemical Reactivity and Mechanistic Studies

  • The unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-1,1-diamines has been documented, revealing complex chemical reactivity that could inform the synthesis of new compounds with benzothiazole and nitrophenyl motifs. Such studies contribute to understanding the mechanistic aspects of chemical reactions, which is fundamental for the development of new synthetic methodologies (D. M. Argilagos et al., 1997).

Antineoplastic and Antimonoamineoxidase Properties

  • Research into the synthesis and evaluation of new benzo[H]quinazoline derivatives for antineoplastic and antimonoamineoxidase properties suggests potential therapeutic applications for compounds structurally related to the specified chemical. Although direct applications of the specific compound were not found, analogous research indicates a broader interest in the development of compounds with medicinal properties (A. Markosyan et al., 2010).

Properties

IUPAC Name

(E)-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4S/c1-14-18(23-26-20-13-16(25)9-10-21(20)33-23)6-3-7-19(14)27-24(34)28-22(30)11-8-15-4-2-5-17(12-15)29(31)32/h2-13H,1H3,(H2,27,28,30,34)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADNNFYKTIQPAU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 4
N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 6
N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.